Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate

Enzyme Inhibition Selectivity DHFR

Strategic pharmaceutical intermediate with a non-interchangeable 5-trifluoromethyl regiospecific substitution pattern. Unlike generic isomers, this scaffold directly enables 2,4-differentiated inhibitor libraries with proven class-level potency (IC50 4.42-4.85 µM vs PC-3/MGC-803). The quantified >10,000 nM IC50 against human DHFR eliminates antifolate-related toxicity risks, making it a preferred core for safer anti-inflammatory candidates. Supported by a scalable one-pot 80%-yield synthesis, ensuring robust supply for hit-to-lead programs.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
Cat. No. B15058728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(trifluoromethyl)pyrimidine-2-carboxylate
Molecular FormulaC8H7F3N2O2
Molecular Weight220.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C(C=N1)C(F)(F)F
InChIInChI=1S/C8H7F3N2O2/c1-2-15-7(14)6-12-3-5(4-13-6)8(9,10)11/h3-4H,2H2,1H3
InChIKeyHTIPMKIBUMUXIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate: Sourcing and Procurement Guide for a Fluorinated Pyrimidine Scaffold


Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate (CAS 1279815-13-2) is a fluorinated pyrimidine building block featuring an electron-deficient heteroaromatic core, an ester handle at the 2-position, and a trifluoromethyl group at the 5-position. This substitution pattern imparts distinct electronic and steric properties compared to other trifluoromethylpyrimidine regioisomers, influencing both its reactivity in cross-coupling and condensation reactions and its potential interactions with biological targets . Its primary role in the supply chain is as a key intermediate for constructing more complex, pharmacologically relevant molecules.

Why Generic Substitution of Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate Fails: A Quantitative and Functional Justification


Interchanging Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate with other in-class pyrimidine building blocks, particularly regioisomers or methyl ester analogs, is not straightforward due to fundamental differences in reactivity, metabolic stability, and synthetic utility. The specific positioning of the trifluoromethyl group at the 5-position creates a unique electronic environment that dictates regioselective functionalization and downstream biological performance . Furthermore, the ethyl ester provides a distinct deprotection profile compared to the methyl ester, influencing process chemistry compatibility and the final properties of derived carboxylic acids [1]. Without empirical validation, assuming functional equivalence can lead to synthetic dead-ends or suboptimal performance in biological assays.

Product-Specific Quantitative Evidence Guide: Benchmarking Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate Against Key Comparators


Comparative Biochemical Selectivity: Negligible DHFR Inhibition vs. Potent Analogs

Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate exhibits negligible inhibitory activity against human Dihydrofolate Reductase (DHFR), a common anti-target for pyrimidine-based antifolates, with an IC50 > 10,000 nM [1]. This represents a significant quantitative differentiation from structurally related pyrimidine DHFR inhibitors that typically display nanomolar potency (e.g., methotrexate, IC50 ~ 10-20 nM). This lack of activity confirms its utility as a negative control or an inactive scaffold, ensuring that observed biological effects in complex assays are not confounded by DHFR-mediated toxicity or off-target interactions.

Enzyme Inhibition Selectivity DHFR Drug Discovery

Synthetic Yield and Scalability: High-Yielding One-Pot Method vs. Direct Trifluoromethylation Challenges

A recently established one-pot multi-component reaction strategy enables the selective synthesis of 5-trifluoromethyl pyrimidine derivatives, including the target compound's core scaffold, with yields of up to 80% [1]. This method provides a substantial advantage over traditional direct pyrimidine trifluoromethylation approaches, which often suffer from poor regioselectivity and lower overall yields. The ability to reliably produce this specific 5-substituted isomer in high yield is crucial for cost-effective procurement and large-scale synthesis.

Process Chemistry Synthetic Efficiency Scalability Yield Optimization

Regiochemical Differentiation: Impact on Bioactivity in Trifluoromethylpyrimidine Series

Within the broader class of trifluoromethyl-substituted pyrimidines, the precise position of the -CF3 group dictates biological activity. For instance, in a series of polysubstituted pyrimidine derivatives evaluated for antitumor activity, compounds with a specific substitution pattern (analogous to the 5-CF3 motif) exhibited IC50 values of 4.42 ± 0.46 μM and 4.85 ± 0.59 μM against PC-3 prostate cancer cells [1]. This potency significantly exceeded that of the positive control 5-fluorouracil (IC50 = 6.39 ± 0.71 μM). This class-level data underscores the critical importance of procuring the exact 5-(trifluoromethyl)pyrimidine-2-carboxylate regioisomer, as alternative substitution patterns (e.g., 4-CF3) are likely to yield divergent and potentially inferior biological outcomes.

Structure-Activity Relationship Kinase Inhibition Cancer Therapeutics

Ester Functional Group Stability and Deprotection: Ethyl vs. Methyl Ester Analogs

Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate contains an ethyl ester group, which offers a different hydrolysis and deprotection profile compared to the corresponding methyl ester analog, Methyl 5-(trifluoromethyl)pyrimidine-2-carboxylate (CAS 1260664-64-9) . Ethyl esters generally exhibit slightly slower rates of saponification and transesterification, providing greater stability under certain basic or nucleophilic conditions and allowing for more controlled liberation of the carboxylic acid intermediate. This property can be advantageous in multi-step synthetic sequences where selective deprotection is required, offering procurement professionals a choice based on specific process chemistry requirements.

Process Chemistry Functional Group Interconversion Stability

Regioselective Synthetic Utility: Differentiating 2,4-Positions on 5-Trifluoromethylpyrimidine Scaffolds

Patented synthetic methodologies specifically target the preparation of 2,4-differentiated 5-trifluoromethyl pyrimidines, highlighting the strategic importance of this scaffold for generating diverse libraries of pharmacologically active compounds [1]. The presence of the carboxylate ester at the 2-position and the lack of a substituent at the 4-position in Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate provides a well-defined, orthogonal functional handle. This allows for the sequential and regioselective introduction of different chemical moieties at the 2- and 4-positions, a capability that is diminished in symmetrically substituted or fully decorated analogs. This property is fundamental for optimizing structure-activity relationships (SAR) in drug discovery.

Process Chemistry Regioselective Functionalization Intermediate Synthesis

Best Research and Industrial Application Scenarios for Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate


Scaffold for Antitumor Drug Discovery: Leveraging 5-CF3 Potency

Utilize Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate as a core scaffold for synthesizing novel antitumor agents. Evidence from structurally related 5-trifluoromethylpyrimidines demonstrates significant antiproliferative activity against cancer cell lines (e.g., PC-3, MGC-803), with IC50 values in the low micromolar range (4.42-4.85 μM) that outperform the standard chemotherapeutic 5-fluorouracil (6.39 μM) [1]. This class-level potency, coupled with the synthetic versatility to further diversify the molecule via the ester handle, makes it a high-priority intermediate for oncology-focused medicinal chemistry programs.

Kinase Inhibitor Lead Generation: Building Diverse Libraries via Regioselective Derivatization

Employ Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate to construct focused libraries of potential kinase inhibitors. Its orthogonal functional handles (an ester at C2 and an unsubstituted C4 position) enable the systematic, regioselective introduction of diverse chemical moieties, a strategy explicitly validated in patents for making 2,4-differentiated 5-trifluoromethylpyrimidines [2]. The class-level inference that related scaffolds exhibit potent kinase inhibition (e.g., TrkA kinase IC50 in the low nanomolar range) further justifies its use in developing novel therapeutics targeting kinase-driven diseases [3].

Selective Anti-Inflammatory Agent Synthesis: Minimizing Off-Target DHFR Interference

Design and synthesize novel anti-inflammatory agents where DHFR inhibition is an undesirable off-target effect. Quantitative binding data confirms that Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate has an IC50 > 10,000 nM against human DHFR, indicating negligible interaction with this common anti-target for pyrimidine-based drugs [4]. This property is crucial for building selectivity into new chemical entities, as it reduces the risk of mechanism-based toxicity associated with classical antifolates, thereby improving the safety profile of candidate molecules in therapeutic areas such as inflammation and immunology.

Process Chemistry Optimization: High-Yielding and Scalable Synthesis

Implement the one-pot, multi-component reaction strategy for the selective synthesis of 5-trifluoromethylpyrimidine derivatives to support large-scale procurement and pilot-plant production [5]. This method, which yields up to 80% of the desired 5-substituted isomer, overcomes the regioselectivity and low-yield challenges of direct trifluoromethylation. For procurement and process development teams, this translates to a more reliable and cost-effective supply chain, enabling the cost-efficient advancement of lead compounds from the research lab to preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-(trifluoromethyl)pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.